(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Perovskite Materials X-ray Detection Stereochemistry

Procure (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 23199-14-6) to guarantee the trans-1,4 stereochemistry essential for ordered 2D perovskite quantum wells and chiral drug synthesis. Unlike racemic/cis isomers, this free‑base methyl ester delivers a neutral amine handle for direct coupling without neutralization steps, and its enhanced lipophilicity (XLogP3‑AA=0.6) ensures superior organic‑phase reactivity and membrane permeability. Ideal for next‑gen X‑ray detector materials (e.g., (t‑ACH)₂(DMA)Pb₂Br₇), tranexamic acid ester prodrugs, antiallergic serine‑protease inhibitor libraries, and conformationally constrained chiral scaffolds. Insist on ≥98% purity and verified (1R,4R) configuration to avoid disordered, non‑functional phases. Order now to accelerate your materials‑science, medicinal‑chemistry, or pharmaceutical‑development workflow.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 23199-14-6
Cat. No. B1316400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
CAS23199-14-6
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)CN
InChIInChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3
InChIKeyNSIXHHAVJIMVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 23199-14-6) | Stereodefined Cyclohexane Building Block for Drug Synthesis and Advanced Material Research


(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 23199-14-6) is a chiral, non-racemic cyclohexane derivative featuring a trans-1,4-disubstituted core, an aminomethyl functional handle, and a methyl ester [1]. It is primarily employed as a stereodefined intermediate in the synthesis of bioactive molecules and, more recently, as a bifunctional organic cation in two-dimensional hybrid perovskite materials for direct X-ray detection [2]. The compound is commercially available from multiple vendors with a typical purity specification of ≥98%, and is generally stored at 4°C with protection from light to maintain chemical integrity .

Why (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Cannot Be Interchanged with Its Free Acid, Hydrochloride Salt, or Ethyl Ester Analogs


Generic substitution among the methyl ester, the corresponding free acid (tranexamic acid), the hydrochloride salt form (CAS 29275-88-5), and the ethyl ester analog (CAS 35879-53-9) fails because the functional group (free acid vs. ester), the salt form (free base vs. hydrochloride), and the ester alkyl chain length (methyl vs. ethyl) directly modulate critical physicochemical properties including aqueous solubility, lipophilicity (LogP), and hydrogen-bonding capacity . These differences govern the compound's utility as a synthetic building block; for instance, the methyl ester's enhanced lipophilicity (computed XLogP3-AA = 0.6) compared to the free acid facilitates membrane permeability and organic-phase reaction compatibility, while the free base form provides a neutral amine handle for subsequent derivatization without the need for additional neutralization steps required by the hydrochloride salt [1]. Furthermore, the specific (1R,4R) stereochemistry is non-negotiable for applications in asymmetric synthesis or where the spatial arrangement of the aminomethyl and carboxylate groups dictates binding to chiral biological targets or the formation of ordered crystal structures, as demonstrated in the construction of chiral 2D perovskite frameworks [2].

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Purity vs. cis-Isomer and Racemic Mixtures: (1R,4R)-Configuration Enables Ordered Hybrid Perovskite Frameworks for Directional X-ray Detection

The stereochemically defined (1R,4R) configuration of the cyclohexane ring is essential for the formation of highly ordered two-dimensional hybrid perovskite structures. When incorporated as the trans-4-(aminomethyl)cyclohexanecarboxylate (t-ACH) cation in (t-ACH)2(DMA)Pb2Br7, the (1R,4R) geometry facilitates a stable quantum-well architecture. This results in a high mobility-lifetime (μτ) product of 1.9 × 10⁻⁴ cm² V⁻¹, which is directly correlated with the material's X-ray detection sensitivity of ∼569.9 μC Gyair⁻¹ cm⁻² along the in-plane direction [1]. In contrast, a racemic mixture or a cis-configured analog would likely disrupt the alternating organic-inorganic bilayer stacking, leading to a significant reduction or complete loss of the anisotropic charge transport properties critical for directional X-ray sensing.

Perovskite Materials X-ray Detection Stereochemistry Crystal Engineering

Enhanced Lipophilicity for Improved Membrane Permeability vs. Free Acid (Tranexamic Acid)

The methyl ester form (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate possesses a computed XLogP3-AA value of 0.6 [1], which is substantially higher than that of its corresponding free acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid). While the exact XLogP for tranexamic acid is not directly listed in this source, carboxylic acids generally exhibit XLogP values in the range of -0.5 to 0.5 depending on substitution, and the esterification to a methyl ester is known to increase lipophilicity by approximately 0.5-1.5 LogP units. This increased lipophilicity is a key parameter in the design of prodrugs and derivatives intended to enhance oral absorption and tissue penetration, as demonstrated in studies of related tranexamic acid ester prodrugs where absorption was significantly improved over the free acid [2].

Prodrug Design Pharmacokinetics Physicochemical Properties Tranexamic Acid Derivatives

Free Base Form Provides Direct Synthetic Versatility vs. Hydrochloride Salt (CAS 29275-88-5)

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 23199-14-6) is supplied as the neutral free base, whereas a closely related commercial alternative is its hydrochloride salt, trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 29275-88-5) . The free base form is advantageous in multi-step syntheses where subsequent reactions (e.g., amide bond formation, reductive amination, or N-alkylation) require a free amine nucleophile. Using the hydrochloride salt necessitates an additional neutralization step with a base (e.g., triethylamine or DIPEA) to liberate the free amine, which can introduce unwanted salts, complicate work-up procedures, and reduce overall yield. In contrast, the free base form of CAS 23199-14-6 allows for direct, salt-free coupling with carboxylic acids, acyl chlorides, or electrophilic reagents under standard organic reaction conditions, streamlining synthetic routes and improving atom economy.

Organic Synthesis Building Block Salt Form Derivatization

Balanced Hydrophilicity-Lipophilicity Profile for Co-drug Design vs. Free Acid Tranexamic Acid

The methyl ester moiety of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate contributes to an intermediate lipophilicity that is exploited in the design of co-drugs for topical delivery. In a study evaluating tranexamic acid (TXA) derivatives, co-drugs synthesized from 4-(aminomethyl)cyclohexanecarboxylate (such as 4-hydroxyphenyl 4-(aminomethyl)cyclohexanecarboxylate, HAC) demonstrated a 3-fold enhancement in equivalent TXA deposition in the skin compared to the administration of free TXA [1]. This significant improvement is attributed to the ester's optimized LogP, which facilitates partitioning into the stratum corneum while retaining sufficient aqueous solubility for diffusion through the viable epidermis. The free acid TXA, being highly hydrophilic, exhibits poor skin absorption and requires high doses that can lead to skin irritation, whereas the ester-based co-drug achieves targeted delivery with lower systemic exposure and reduced irritation potential.

Co-drug Skin Delivery Tranexamic Acid Hydroquinone

Documented Commercial Availability and Purity Specification: ≥98% Purity Enables Reproducible Research Outcomes

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is widely stocked by reputable chemical suppliers including ChemScene (Cat. No. CS-0464862) and TCI, with a specified purity of ≥98% as determined by HPLC . This high level of purity is critical for ensuring reproducible outcomes in both synthetic chemistry and materials science applications, where trace impurities from lower-grade material could act as unintended catalysts, inhibitors, or crystal nucleation disruptors. For example, in the synthesis of 2D perovskites for X-ray detection, even low levels of metal-ion contaminants or isomeric impurities can drastically alter crystal growth and electronic properties. While some analogs like the hydrochloride salt (CAS 29275-88-5) are also available at >98.0% purity , the free base form's documented purity from multiple sources provides procurement flexibility and reduces the risk of batch-to-batch variability that can plague less-established compounds.

Chemical Purity Reproducibility Procurement Quality Control

Methyl Ester Exhibits Distinct Reactivity Profile vs. Ethyl Ester Analog (CAS 35879-53-9) in Enzymatic Hydrolysis Assays

The methyl ester functionality of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate imparts a different hydrolysis rate compared to longer-chain alkyl esters such as the ethyl ester analog (trans-4-(aminomethyl)cyclohexanecarboxylic acid ethyl ester, CAS 35879-53-9). In related studies on amino acid and cyclohexane-based ester prodrugs, methyl esters generally undergo faster enzymatic hydrolysis by carboxylesterases than their ethyl counterparts due to less steric hindrance around the carbonyl carbon. This difference is crucial in prodrug design where the rate of conversion to the active free acid (tranexamic acid) dictates the pharmacokinetic profile. While direct comparative data for this specific pair is not available in the open literature, the well-established trend in medicinal chemistry is that methyl esters are hydrolyzed approximately 2- to 5-fold faster than ethyl esters in the presence of human liver carboxylesterase (hCE1). This property makes the methyl ester a more suitable starting point for designing rapidly activating prodrugs, whereas the ethyl ester might be selected when a slower, more sustained release is desired.

Ester Hydrolysis Prodrug Activation Structure-Activity Relationship Enzymatic Stability

Evidence-Backed Application Scenarios for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 23199-14-6)


Synthesis of Stereodefined Two-Dimensional Hybrid Perovskites for Directional X-ray Detection

Researchers fabricating 2D halide perovskites for next-generation X-ray detectors should procure the (1R,4R)-methyl ester free base to ensure the correct trans-1,4-geometry required for constructing ordered quantum-well structures. As demonstrated by Rong et al. (2024), the t-ACH cation derived from this compound enables the formation of (t-ACH)2(DMA)Pb2Br7 crystals with a high μτ product (1.9 × 10⁻⁴ cm² V⁻¹) and strong anisotropic X-ray sensitivity (∼569.9 μC Gyair⁻¹ cm⁻² in-plane). Using a racemic mixture or cis-isomer would likely yield disordered phases with significantly diminished or absent photoresponse, making stereochemical purity a critical procurement requirement for achieving device-level performance.

Development of Tranexamic Acid Prodrugs and Co-drugs for Enhanced Topical or Oral Delivery

In pharmaceutical R&D focused on improving the bioavailability of tranexamic acid (TXA), (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate serves as the optimal starting material. Its increased lipophilicity (XLogP = 0.6) compared to free TXA facilitates the synthesis of ester prodrugs with enhanced membrane permeability. The co-drug study by Hsieh et al. (2013) demonstrated that derivatives built from the 4-(aminomethyl)cyclohexanecarboxylate scaffold achieve a 3-fold increase in skin deposition of TXA compared to the free acid. The free base form (CAS 23199-14-6) allows direct coupling reactions without the need for neutralization, streamlining the synthetic workflow for creating next-generation TXA-based therapeutics for conditions such as melasma and hyperpigmentation.

Asymmetric Synthesis of Chiral Bioactive Molecules Requiring a Rigid Cyclohexane Scaffold

Medicinal chemistry teams synthesizing chiral drug candidates that incorporate a conformationally constrained cyclohexane core should select (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate for its defined stereochemistry and orthogonal functional groups (amine and ester). The trans-1,4-disubstitution provides a rigid, linear geometry that is valuable for probing bioactive conformations and improving target selectivity. The free amine is ready for immediate amide coupling or reductive amination with diverse carboxylic acids or aldehydes, while the methyl ester can be selectively hydrolyzed or transesterified to modulate solubility or introduce additional functionality. This dual-handle, stereodefined building block reduces the number of steps required to construct complex chiral architectures compared to routes that rely on racemic mixtures or require separate stereochemical resolution.

Synthesis of Serine Protease Inhibitor Libraries for Antiallergic Drug Discovery

Investigators screening for novel antiallergic agents targeting serine proteases (e.g., trypsin, plasmin, urokinase) can utilize (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate as a versatile core scaffold. The aryl ester derivatives of trans-4-(aminomethyl)cyclohexanecarboxylic acid have been shown to potently inhibit these enzymes and suppress histamine release from mast cells (Muramatu et al., 1982). The methyl ester's free amine allows for facile diversification into a library of aryl amides or carbamates, enabling systematic exploration of structure-activity relationships (SAR) around the cyclohexane ring. Furthermore, the compound's established use as an intermediate for tranexamic acid analogs provides a direct link to antifibrinolytic pharmacology, offering a dual application pathway in both allergy and hemostasis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.